![molecular formula C16H13ClN2O3S2 B2711278 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421481-07-3](/img/structure/B2711278.png)

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

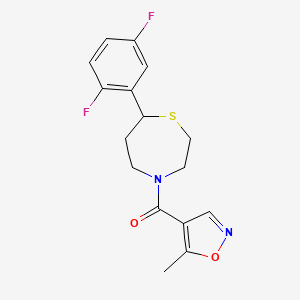

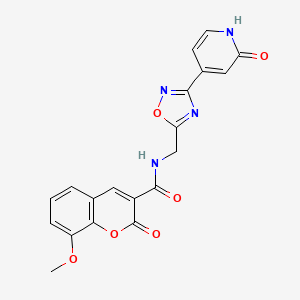

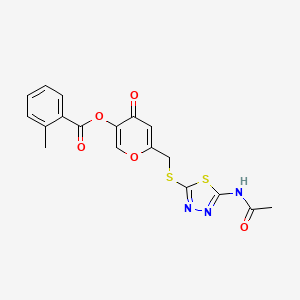

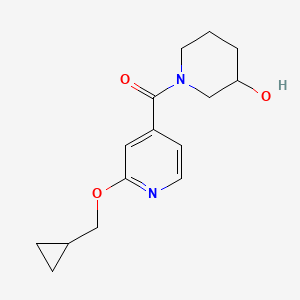

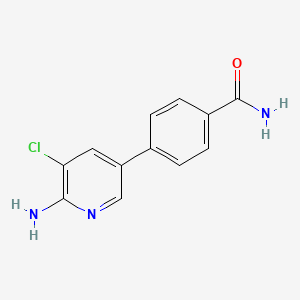

“2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a type of aromatic heterocycle . This compound also contains a 3-chlorophenylsulfonyl group and an azetidin-3-yl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiazole derivatives, are often synthesized via condensation reactions of substituted benzaldehydes and acetone in alkaline ethanolic solution .

Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Chemical Reactions Analysis

Thiazoles, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives similar to the compound of interest. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant pharmacological potential (Mistry & Desai, 2006).

Antimicrobial Activity of Azetidinone Derivatives

Another study focused on the synthesis, characterization, and antimicrobial activity of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives. These compounds exhibited promising antibacterial and antifungal activities, showcasing the potential of azetidinone derivatives in combating microbial infections (Shah et al., 2014).

Novel Synthesis Approaches and Antimicrobial Evaluation

Prajapati and Thakur (2014) detailed the synthesis of novel azetidinones and their evaluation for antibacterial and antifungal properties. This research underscores the utility of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Application in Corrosion Inhibition

Yadav, Sharma, and Kumar (2015) investigated the effectiveness of thiazole derivatives, closely related to the compound , as corrosion inhibitors for steel in hydrochloric acid solution. Their findings demonstrate the compounds' potential in protecting industrial materials from corrosion (Yadav, Sharma, & Kumar, 2015).

Anticancer Applications

A study by Rostom (2006) explored the synthesis of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores, showing broad-spectrum antitumor activity against various cancer cell lines. This indicates the potential application of similar compounds in cancer therapy (Rostom, 2006).

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c17-11-4-3-5-13(8-11)24(20,21)19-9-12(10-19)22-16-18-14-6-1-2-7-15(14)23-16/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCDFGAQIVNMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)

![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)

![4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2711215.png)